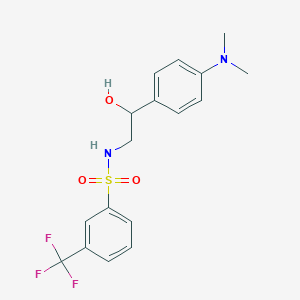

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

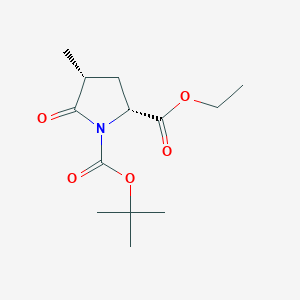

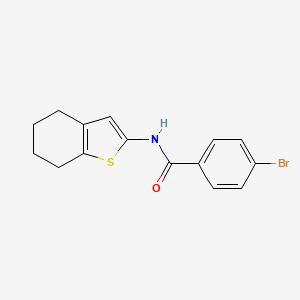

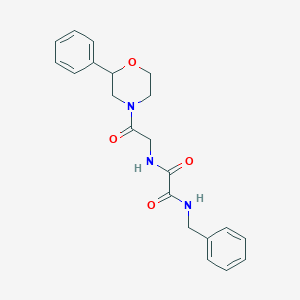

This compound is a benzenesulfonamide derivative, which is a class of organic compounds known for their various biological activities . It contains a trifluoromethyl group attached to the benzene ring, which is often used in pharmaceuticals and agrochemicals due to its ability to enhance chemical stability and lipophilicity . It also contains a dimethylamino group, which can participate in various chemical reactions and can potentially contribute to the biological activity of the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzenesulfonyl chloride with the corresponding amine to form the sulfonamide . The trifluoromethyl group could be introduced using various methods of trifluoromethylation .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with a sulfonamide group, a trifluoromethyl group, and a dimethylamino group . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in it. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions . The trifluoromethyl group is generally stable under a wide range of conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications

Protein Labeling

This compound is utilized in the labeling of proteins or peptides through their amino groups by forming stable peptide bonds. The succinimidyl ester group within the compound reacts with terminal amines or lysines of peptides, which is crucial for fluorescent studies of proteins .

Fluorescent Studies

Due to its fluorescent properties, which include a broad and intense visible absorption but no fluorescence, it serves as an ideal long-wavelength quencher. It has been used as an acceptor chromophore in Förster Resonance Energy Transfer (FRET) studies .

Peptide Synthesis

The compound is also employed for N-terminal modification of peptides in automated synthesis. This application is significant in the development of new peptides for therapeutic and diagnostic purposes .

S-Trifluoromethylation

In chemical synthesis, this compound acts as a trifluoromethyl radical precursor. It can form electron donor–acceptor (EDA) complexes, which undergo intramolecular single electron transfer (SET) reactions under visible light irradiation, leading to the S-trifluoromethylation of thiophenols .

Organic Synthesis

The compound is involved in the selective synthesis of organics, such as (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, and the formation of C–N bonds. This is a fundamental reaction in organic chemistry for constructing complex molecules .

Photochromic and Fluorescence Properties

Different polymorphs of related compounds exhibit distinct photochromic and fluorescence properties. These properties are essential for the development of new materials for optical storage and sensing applications .

Mechanism of Action

Target of Action

The primary targets of this compound are antibiotic-resistant Gram-positive bacteria . It has been found to be effective in inhibiting the growth of these bacteria and preventing the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Mode of Action

The compound interacts with its targets by inhibiting their growth and preventing the development of biofilms . This is achieved through a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .

Biochemical Pathways

The broad range of inhibitory effects suggests that it likely affects multiple pathways that are crucial for the survival and proliferation of the target bacteria .

Result of Action

The compound’s action results in the effective eradication of preformed biofilms . It has been found to be more effective than the control antibiotic vancomycin . The most promising compound in the series is very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium .

Safety and Hazards

Future Directions

The future research directions for this compound could include further exploration of its potential uses, based on its structural features and the known activities of similar compounds. For example, if it shows promising biological activity, it could be further optimized and studied as a potential pharmaceutical agent .

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N2O3S/c1-22(2)14-8-6-12(7-9-14)16(23)11-21-26(24,25)15-5-3-4-13(10-15)17(18,19)20/h3-10,16,21,23H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGKHKQOSYJNQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015198.png)